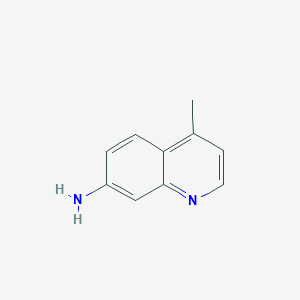![molecular formula C28H34N2O8 B054120 Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate CAS No. 119623-90-4](/img/structure/B54120.png)
Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and proteins involved in various biological processes. Additionally, it has been suggested that this compound may have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions. Additionally, this compound has been found to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate in lab experiments is its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. However, the complex synthesis method of this compound and its potential toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, researchers may explore the use of this compound in combination with other therapeutic agents for the treatment of various conditions.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a complex synthesis method and has been found to have a range of biochemical and physiological effects. While its potential therapeutic applications make it a valuable tool for researchers, its complex synthesis method and potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate is a complex process that involves several steps. The process begins with the synthesis of the pyrido[3,2-g]quinoline ring system, which is then functionalized with the ethoxy and oxopropyl groups. The final step involves the addition of the propanoate group to the molecule. The synthesis of this compound requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. Some of the key areas of research where this compound has been used include cancer research, neurobiology, and drug discovery.
Eigenschaften
CAS-Nummer |
119623-90-4 |
|---|---|
Molekularformel |
C28H34N2O8 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate |
InChI |
InChI=1S/C28H34N2O8/c1-5-9-15-17(11-13-19(31)37-7-3)27(35)29-23-21(15)25(33)22-16(10-6-2)18(12-14-20(32)38-8-4)28(36)30-24(22)26(23)34/h5-14H2,1-4H3,(H,29,35)(H,30,36) |
InChI-Schlüssel |
PZKCTZLMVKGZED-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)OCC)CCC(=O)OCC |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)OCC)CCC(=O)OCC |
Synonyme |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



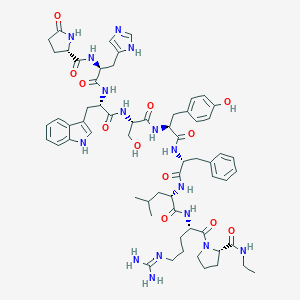
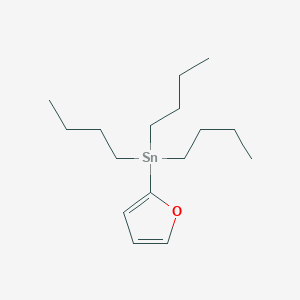
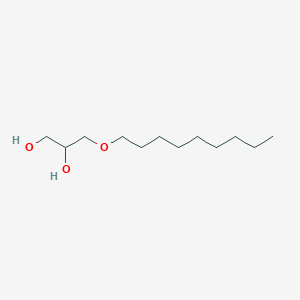
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)


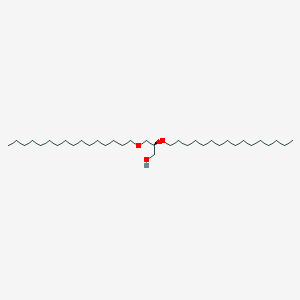
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
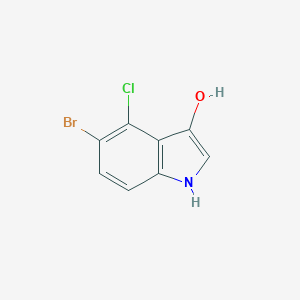

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
